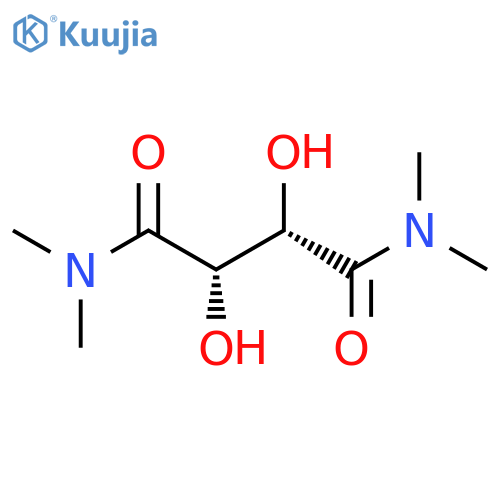

Cas no 26549-65-5 ((2R,3R)-N,N,N’,N’-Tetramethyltartramide)

(2R,3R)-N,N,N’,N’-Tetramethyltartramide 化学的及び物理的性質

名前と識別子

-

- N,N,N',N'-Tetramethyl-L-tartramide

- (+)-L-Tartaric acid bis(dimethylamide)

- (R,R)-(+)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide

- (R,R)-(+)-2,3-Dihydroxy-N,N,N,N-Tetramethylsuccinamide

- (+)-N,N,N',N'-Tetramethyl-L-tartardiamide

- (2R,3R)-N,N,N’,N’-Te

- (2R,3R)-N,N,N’,N’-Tetramethyltartramide

- N,N,N',N'-Tetramethyl-L-tartaramide

- (+)-1,4-DI-O-TOSYL-2,3-O-ISOPROPYLIDENE-THREITOL

- (+)-trans-4,5-Bis< (tosyloxy)methyl> -2,2-dimethyl-1,3-dioxolane

- (4R-trans)-2,2-dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulfonate)

- (R,R)-(+)-1,4-di-O-p-toluenesulfonyl-2,3-O-isopropylidene-D-threitol

- N,N,N',N'-tetramethyltartaric acid diamide

- O2,O3-Isopropylide

- R,R(+)-N,N,N',N'-tetramethyltartaric acid diamide

- trans-(-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol

- (2R,3R)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide

- (2r,3r)-2,3-dihydroxy-n1,n1,n4,n4-tetramethylsuccinamide

- PCYDYHRBODKVEL-PHDIDXHHSA-N

- N,N,N,N-Tetramethyl-L-tartramide

- zlchem 256

- 2,3-DIHYDROXY-N,N,N',N'-TETRAMETHYL-SUCCINAMIDE

- CBDivE_001558

- ZLC0067

- (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide

- n,n,n',n'-tetramethyl-l-tartar

- Rel-(2R,3R)-2,3-dihydroxy-N1,N1,N4,N4-tetramethylsuccinamide

- AS-19857

- (2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethyl-butanediamide

- (+)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide, 98%

- (R,R)-Tartaric acid N,N,N',N'-tetramethyldiamide

- 26549-65-5

- CS-0093814

- SCHEMBL713247

- (r,r)-(+)-N,N,N',N'-tetramethyl-tartaric acid diamide

- (2R,3R)-N,N,N',N'-Tetramethyltartramide

- (+)-N,N,N',N'-Tetramethyl-L-tartramide

- 297135-09-2

- N pound notN pound notN' pound notN'-Tetramethyl-L-tartramide

- MFCD00025672

- A818503

- (+)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide

- D70980

- (+)-(2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide

- (2R,3R)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide

- (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethyl-butanediamide

- AKOS015902576

- Butanediamide, 2,3-dihydroxy-N1,N1,N4,N4-tetramethyl-, (2R,3R)-

- T1839

- Weinsaeure-bis-dimethylamid; 2,3-Dihydroxy-N,N,N',N'-tetramethyl-succinamide;

-

- MDL: MFCD00025672

- インチ: 1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m1/s1

- InChIKey: PCYDYHRBODKVEL-PHDIDXHHSA-N

- ほほえんだ: O([H])[C@@]([H])(C(N(C([H])([H])[H])C([H])([H])[H])=O)[C@]([H])(C(N(C([H])([H])[H])C([H])([H])[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 204.111007

- どういたいしつりょう: 204.111007

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 81.1

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.2441 (rough estimate)

- ゆうかいてん: 185.0 to 189.0 deg-C

- ふってん: 342.71°C (rough estimate)

- フラッシュポイント: 198.6±28.7 °C

- 屈折率: 1.4500 (estimate)

- PSA: 81.08000

- LogP: -2.11540

- 光学活性: [α]20/D +46°, c = 3 in ethanol

- ようかいせい: 未確定

- ひせんこうど: 46 º (c=3, EtOH)

(2R,3R)-N,N,N’,N’-Tetramethyltartramide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: S 22:ホコリを吸い込まない。S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S22;S24/25

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:アルゴン充填貯蔵

(2R,3R)-N,N,N’,N’-Tetramethyltartramide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T305375-10g |

(2R,3R)-N,N,N’,N’-Tetramethyltartramide |

26549-65-5 | 10g |

$133.00 | 2023-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164454-25g |

(+)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide |

26549-65-5 | 98% | 25g |

¥395 | 2023-04-14 | |

| abcr | AB142337-5 g |

(+)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide; 98% |

26549-65-5 | 5g |

€82.30 | 2022-09-01 | ||

| Key Organics Ltd | AS-19857-25G |

(2R,3R)-2,3-Dihydroxy-N,N,N’,N’-tetramethylsuccinamide |

26549-65-5 | >98% | 25g |

£368.00 | 2025-02-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43730-5g |

(+)-N,N,N,N-Tetramethyl-L-tartaric acid diamide |

26549-65-5 | 98% | 5g |

¥212.0 | 2022-04-27 | |

| Apollo Scientific | OR11030-100g |

N,N,N',N'-Tetramethyl-L-tartramide |

26549-65-5 | 98% | 100g |

£187.00 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N854004-1g |

N,N,N',N'-Tetramethyl-L-tartramide |

26549-65-5 | 98% | 1g |

¥68.40 | 2022-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N854004-100g |

N,N,N',N'-Tetramethyl-L-tartramide |

26549-65-5 | 98% | 100g |

¥2,524.50 | 2022-09-01 | |

| TRC | T305375-5g |

(2R,3R)-N,N,N’,N’-Tetramethyltartramide |

26549-65-5 | 5g |

$ 69.00 | 2023-09-06 | ||

| Chemenu | CM184576-100g |

N,N,N',N'-Tetramethyl-L-tartramide |

26549-65-5 | 95% | 100g |

$121 | 2024-07-28 |

(2R,3R)-N,N,N’,N’-Tetramethyltartramide サプライヤー

(2R,3R)-N,N,N’,N’-Tetramethyltartramide 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

(2R,3R)-N,N,N’,N’-Tetramethyltartramideに関する追加情報

Introduction to (2R,3R)-N,N,N’,N’-Tetramethyltartramide (CAS No. 26549-65-5)

(2R,3R-N,N,N’,N’-Tetramethyltartramide) is a chiral auxiliary and a key intermediate in the synthesis of various pharmaceutical compounds. With the CAS number 26549-65-5, this compound has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and versatile applications. This article provides a comprehensive overview of its chemical characteristics, synthetic pathways, and recent advancements in its application within the pharmaceutical industry.

The compound (2R,3R)-N,N,N’,N’-Tetramethyltartramide belongs to the class of tartramide derivatives, which are known for their broad spectrum of biological activities. The presence of four methyl groups at the nitrogen atoms enhances its stability and reactivity, making it an invaluable building block in organic synthesis. Its chiral center at the carbon atoms C-2 and C-3 contributes to its role as a crucial chiral auxiliary in asymmetric synthesis.

In recent years, there has been a surge in research focusing on the development of enantioselective catalysts and chiral auxiliaries for the synthesis of optically active pharmaceuticals. (2R,3R)-N,N,N’,N’-Tetramethyltartramide has emerged as a preferred choice due to its high enantiomeric purity and excellent yields in catalytic reactions. Its ability to facilitate enantioselective transformations has been leveraged in the synthesis of complex drug molecules, particularly in the development of protease inhibitors and other bioactive compounds.

The synthetic route to (2R,3R)-N,N,N’,N’-Tetramethyltartramide involves a series of well-established chemical reactions that highlight its versatility. Typically, it is synthesized through the reaction of methyl tartrate with dimethylamine under controlled conditions. The stereochemistry is carefully controlled to ensure the formation of the (2R,3R) configuration. This process underscores the importance of precise reaction conditions and catalyst selection in achieving high enantiomeric excess.

One of the most notable applications of (2R,3R)-N,N,N’,N’-Tetramethyltartramide is in the synthesis of antiviral and anticancer agents. Its chiral framework provides a scaffold for designing molecules that interact selectively with biological targets. For instance, studies have demonstrated its utility in constructing peptidomimetics that mimic natural amino acid sequences, thereby enhancing binding affinity and therapeutic efficacy. The compound’s role in drug design has been further validated by its incorporation into several lead compounds that are currently undergoing preclinical evaluation.

Recent advancements in computational chemistry have also shed light on the mechanistic aspects of reactions involving (2R,3R)-N,N,N’,N’-Tetramethyltartramide. Molecular modeling studies have revealed insights into how this compound interacts with transition metals and organic catalysts, providing a deeper understanding of its catalytic properties. These findings have paved the way for the development of novel catalytic systems that can improve reaction efficiency and selectivity.

The pharmaceutical industry continues to explore new methodologies for incorporating (2R,3R)-N,N,N’,N’-Tetramethyltartramide into drug development pipelines. Researchers are investigating its potential use in asymmetric hydrogenation, epoxide ring opening, and other key transformations that are critical for constructing complex molecular architectures. The compound’s compatibility with various reaction conditions makes it a versatile tool for medicinal chemists seeking to optimize synthetic routes.

Moreover, the environmental impact of using (2R,3R)-N,N,N’,N’-Tetramethyltartramide as a chiral auxiliary has been a topic of interest. Efforts have been made to develop greener synthetic protocols that minimize waste generation and reduce reliance on hazardous reagents. These initiatives align with broader trends in sustainable chemistry and highlight the compound’s adaptability to evolving regulatory requirements.

In conclusion, (2R,3R)-N,N,N’,N’-Tetramethyltartramide (CAS No. 26549-65-5) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its unique structural features and broad applicability make it an indispensable tool for researchers developing new drugs. As advancements continue to emerge from both experimental and computational studies, this compound is poised to play an even greater role in shaping the future of medicinal chemistry.

26549-65-5 ((2R,3R)-N,N,N’,N’-Tetramethyltartramide) 関連製品

- 63126-52-3(N,N,N',N'-Tetramethyl-D-tartaramide)

- 2228430-38-2(1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene)

- 868966-48-7(N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 2172488-94-5(1-methyl-6-nitro-1H-1,2,3-benzotriazol-4-amine)

- 947191-69-7(2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 62124-85-0(1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)

- 1185302-23-1(N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)

- 1798842-75-7(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester)

- 1805717-82-1(4-(2-Bromopropanoyl)-2-ethoxymandelic acid)

- 1369259-14-2(3-Chloro-1-piperidin-1-ylisoquinoline)